Tert-butyl 4-fluoro-3-hydroxybenzoate
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Overview
Description
Tert-butyl 4-fluoro-3-hydroxybenzoate: is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of benzoic acid, featuring a tert-butyl ester group, a fluorine atom, and a hydroxyl group on the benzene ring. This compound is often used in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-3-hydroxybenzoate typically involves the esterification of 4-fluoro-3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-oxobenzoate.
Reduction: Formation of tert-butyl 4-fluoro-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-fluoro-3-hydroxybenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-3-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative .
Comparison with Similar Compounds
- Tert-butyl 4-hydroxybenzoate
- Tert-butyl 4-fluorobenzoate
- Tert-butyl 3-hydroxybenzoate
Comparison: Tert-butyl 4-fluoro-3-hydroxybenzoate is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group increases its hydrophilicity and potential for hydrogen bonding .
Properties
IUPAC Name |
tert-butyl 4-fluoro-3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGYLGKUGNYMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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